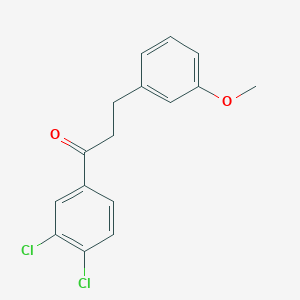

3',4'-Dichloro-3-(3-methoxyphenyl)propiophenone

Descripción

3',4'-Dichloro-3-(3-methoxyphenyl)propiophenone is a halogenated aromatic ketone characterized by a propiophenone backbone substituted with chlorine atoms at the 3' and 4' positions of the benzene ring and a methoxy group at the 3-position of the adjacent phenyl ring. For instance, Fluorochem lists similar compounds with variations in halogenation patterns (e.g., 3',5'-dichloro and 3'-bromo derivatives), suggesting its role as an intermediate in pharmaceuticals or agrochemicals [3]. The molecular formula is inferred as C₁₆H₁₄Cl₂O₂ based on analogs like 3',5'-dichloro-3-(3-methoxyphenyl)propiophenone (CAS: 898775-25-2, MW: 309.19) [7].

Propiedades

IUPAC Name |

1-(3,4-dichlorophenyl)-3-(3-methoxyphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14Cl2O2/c1-20-13-4-2-3-11(9-13)5-8-16(19)12-6-7-14(17)15(18)10-12/h2-4,6-7,9-10H,5,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXUHQMZAEQZWHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CCC(=O)C2=CC(=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80644249 | |

| Record name | 1-(3,4-Dichlorophenyl)-3-(3-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80644249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898775-22-9 | |

| Record name | 1-(3,4-Dichlorophenyl)-3-(3-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80644249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

The synthesis of 3’,4’-Dichloro-3-(3-methoxyphenyl)propiophenone typically involves the condensation of substituted aromatic amines with formaldehyde under acidic conditions . This method is commonly used for the preparation of various substituted aromatic compounds. Industrial production methods may involve similar condensation reactions, often catalyzed by strong acids such as hydrochloric acid, to achieve high yields and purity .

Análisis De Reacciones Químicas

3’,4’-Dichloro-3-(3-methoxyphenyl)propiophenone undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

3’,4’-Dichloro-3-(3-methoxyphenyl)propiophenone has several applications in scientific research, including:

Chemistry: It is used as a reference standard in various chemical analyses and experiments.

Biology: The compound may be used in studies involving the interaction of substituted aromatic compounds with biological systems.

Medicine: Research involving the compound can provide insights into the development of new pharmaceuticals and therapeutic agents.

Industry: It is used in the development and testing of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 3’,4’-Dichloro-3-(3-methoxyphenyl)propiophenone involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, which can alter its structure and function. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The compound’s properties and applications can be contextualized by comparing it to derivatives with altered substituents, halogen positions, or functional groups. Below is a detailed analysis:

Positional Isomers of Dichloro Substitution

3',5'-Dichloro-3-(3-methoxyphenyl)propiophenone (CAS: 898775-25-2) Molecular Weight: 309.19 [5]. However, it has been discontinued by suppliers like CymitQuimica, indicating challenges in synthesis or commercial viability [7].

2',5'-Dichloro-3-(3-methoxyphenyl)propiophenone (CAS: 898775-19-4) Molecular Weight: 309.19 [10]. Key Differences: Chlorine at the 2' position introduces steric effects that may hinder reactions at the carbonyl group. This isomer’s synthesis is likely more complex due to ortho-substitution challenges.

Functional Group Variations

3-(3-Methoxyphenyl)propiophenone Derivatives with Thiomethyl Groups Example: 3',4'-Dichloro-3-(2-thiomethylphenyl)propiophenone Reactivity: The thiomethyl (-SCH₃) group is more electron-donating than methoxy (-OCH₃), altering electrophilic substitution patterns. This could increase stability in acidic conditions but reduce oxidative resistance [3].

3'-Chloro-3-(1,3-dioxan-2-yl)propiophenone (CAS: 898785-84-7) Applications: The dioxane ring introduces rigidity and polarity, making it a candidate for drug candidates targeting CNS disorders.

Substituent Electronic Effects

- Methoxy vs. Nitro Groups: m-Nitropropiophenone (CAS: 17408-16-1) has a nitro group (-NO₂) at the meta position, which is strongly electron-withdrawing. This drastically reduces basicity compared to methoxy-substituted analogs and increases reactivity in reduction reactions [12].

Comparative Data Table

| Compound Name | CAS Number | Molecular Weight | Key Substituents | Reactivity/Safety Notes |

|---|---|---|---|---|

| 3',4'-Dichloro-3-(3-methoxyphenyl)propiophenone | Not explicitly listed | ~309.19 (inferred) | 3',4'-Cl; 3-OCH₃ | Likely moderate reactivity; safety data pending |

| 3',5'-Dichloro-3-(3-methoxyphenyl)propiophenone | 898775-25-2 | 309.19 | 3',5'-Cl; 3-OCH₃ | Discontinued; high purity (97%) [7] |

| 2',6'-Dichloro-3-(3-methoxyphenyl)propiophenone | 898775-40-1 | 309.19 | 2',6'-Cl; 3-OCH₃ | Hazardous; requires GHS-compliant handling [11] |

| Propiophenone (baseline) | 93-55-0 | 134.18 | No substituents | Non-hazardous; used as a solvent [8] |

Actividad Biológica

3',4'-Dichloro-3-(3-methoxyphenyl)propiophenone is a synthetic organic compound that has garnered attention for its potential biological activities. This compound belongs to the class of propiophenone derivatives, which are known for their diverse pharmacological properties. The focus of this article is to explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical formula of 3',4'-Dichloro-3-(3-methoxyphenyl)propiophenone is C16H14Cl2O2, with a molecular weight of approximately 305.19 g/mol. Its structure features a propiophenone backbone with dichloro and methoxy substitutions on the phenyl ring, which significantly influence its biological activity.

The biological activity of 3',4'-Dichloro-3-(3-methoxyphenyl)propiophenone is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of chlorine and methoxy groups enhances lipophilicity and may improve the compound's binding affinity to biological targets.

Research indicates that this compound may act as an inhibitor or modulator of specific biochemical pathways, impacting processes such as inflammation and microbial growth.

Antimicrobial Properties

Several studies have investigated the antimicrobial activity of 3',4'-Dichloro-3-(3-methoxyphenyl)propiophenone. It has shown potential against various bacterial strains, suggesting its application in developing new antimicrobial agents.

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory properties. It may inhibit the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .

Neuropharmacological Effects

Research on related propiophenone derivatives indicates potential neuropharmacological activities, such as inhibition of monoamine transporters and modulation of nicotinic acetylcholine receptors (nAChRs) . These effects could position 3',4'-Dichloro-3-(3-methoxyphenyl)propiophenone as a candidate for treating neurological disorders.

Case Studies and Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.